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Compound of Interest

2-[(p-
Nitrophenyl)azo]acetoacetanilide

Cat. No.: B156538

Compound Name:

In-depth Technical Guide: Crystal Structure Analysis of 2-[(p-
Nitrophenyl)azo]acetoacetanilide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the methodologies and data
interpretation involved in the crystal structure analysis of 2-[(p-
Nitrophenyl)azo]acetoacetanilide, a significant azo dye intermediate. Due to the absence of
a publicly available, complete single-crystal X-ray diffraction study for this specific compound in
the searched scientific literature, this document outlines the generalized experimental protocols
and data presentation formats that would be employed in such an analysis, based on standard
crystallographic practices for similar organic compounds.

Introduction

2-[(p-Nitrophenyl)azo]acetoacetanilide (C16H14N4O4, Molar Mass: 326.31 g/mol ) is an azo
compound utilized as an intermediate in the synthesis of pigments and dyes. The determination
of its three-dimensional molecular and crystal structure is crucial for understanding its
physicochemical properties, such as color, stability, and reactivity. This understanding can, in
turn, inform its application in materials science and potential relevance in medicinal chemistry.

Crystal structure analysis, primarily through single-crystal X-ray diffraction, provides precise
information on bond lengths, bond angles, torsion angles, and intermolecular interactions,
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which collectively dictate the supramolecular assembly and bulk properties of the material.

Experimental Protocols

The determination of the crystal structure of 2-[(p-Nitrophenyl)azo]acetoacetanilide would
involve the following key experimental stages:

Synthesis and Crystallization

A standard synthesis protocol for 2-[(p-Nitrophenyl)azo]acetoacetanilide involves a
diazotization-coupling reaction.

Protocol for Synthesis:

» Diazotization of p-Nitroaniline:
o Dissolve p-nitroaniline in an aqueous solution of a strong acid, typically hydrochloric acid.
o Cool the solution to 0-5 °C in an ice bath.

o Add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low
temperature and stirring vigorously. The formation of the diazonium salt is monitored.

e Coupling Reaction:

o Prepare a solution of acetoacetanilide in an aqueous alkaline solution (e.g., sodium
hydroxide).

o Cool this solution to 0-5 °C.

o Slowly add the freshly prepared diazonium salt solution to the acetoacetanilide solution
with continuous stirring.

o Maintain the alkaline pH and low temperature to facilitate the azo coupling.

o The resulting colored precipitate of 2-[(p-Nitrophenyl)azo]acetoacetanilide is collected
by filtration, washed with cold water, and dried.

Protocol for Crystallization:
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e Solvent Selection: The crude product is purified by recrystallization. Suitable single crystals
for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an
appropriate organic solvent or solvent mixture (e.g., ethanol, methanol, dimethylformamide-
water).

o Crystal Growth: The saturated solution is filtered to remove any insoluble impurities and
allowed to stand undisturbed at room temperature. Slow evaporation over several days to
weeks is expected to yield single crystals of sufficient quality for diffraction experiments.

X-ray Diffraction Data Collection

Protocol for Data Collection:

» Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a
goniometer head.

o Diffractometer: Data collection is performed on a single-crystal X-ray diffractometer,
commonly equipped with a CCD or CMOS detector and using Mo Ka (A = 0.71073 A) or Cu
Ka (A = 1.54184 A) radiation.

» Data Collection Strategy: The crystal is maintained at a constant low temperature (e.g., 100
K or 293 K) using a cryostream to minimize thermal vibrations. A series of diffraction images
are collected by rotating the crystal through a range of angles (e.g., using w and ¢ scans).

o Data Processing: The collected diffraction images are processed to integrate the reflection
intensities, which are then corrected for various factors (e.g., Lorentz and polarization
effects, absorption). This process yields a list of unique reflection indices (h, k, 1) and their
corresponding structure factor amplitudes.

Data Presentation

The crystallographic data for 2-[(p-Nitrophenyl)azolacetoacetanilide would be summarized in
structured tables for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value (Hypothetical)
Empirical formula C16H14N4O4

Formula weight 326.31

Temperature 293(2) K

Wavelength 0.71073 A

Crystal system Monoclinic

Space group P2i/c

Unit cell dimensions

a=10.123(4) Aa =90°

b = 8.456(2) A B = 98.78(3)°

c =18.234(5) Ay =90°

Volume 1540.1(9) As

z 4

Density (calculated) 1.408 Mg/m3
Absorption coefficient 0.105 mm—1

F(000) 680

Crystal size 0.25x0.20 x 0.15 mm

Theta range for data collection

2.50 to 28.00°

Index ranges

-12<h<12, -10<k<10, -22<1<22

Reflections collected

8975

Independent reflections

3540 [R(int) = 0.045]

Completeness to theta = 28.00°

99.8 %

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters 3540/0/218
Goodness-of-fit on F? 1.054
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Final R indices [I>2sigma(l)] R1 =0.048, wR2 = 0.125
R indices (all data) R1 =0.062, wR2 = 0.138
Largest diff. peak and hole 0.28 and -0.25 e.A-3

Table 2: Selected Bond Lengths (A) and Angles (°) (Hypothetical)

Bond Length (A) Angle Degrees (°)
N1-N2 1.25(1) C1-N1-N2 114.5(2)
N1-C1 1.42(2) N1-N2-C7 113.8(2)
N2-C7 1.41(2) 01-C9-C8 121.5(3)
N3-C13 1.37(2) C8-N3-C13 128.9(2)
01-C9 1.23(2) C10-C7-N2 124.6(2)
02-C9 1.24(2) C12-C7-N2 115.3(2)

Visualization of Workflows and Structures

Diagrams created using Graphviz (DOT language) are provided to illustrate key processes and
relationships.

Experimental Workflow
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Caption: Experimental workflow for the synthesis and crystal structure analysis.
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Molecular Structure and Connectivity

Caption: 2D representation of the molecular connectivity in the title compound.

Concluding Remarks

The comprehensive crystal structure analysis of 2-[(p-Nitrophenyl)azo]acetoacetanilide
would provide invaluable insights into its solid-state conformation and packing, governed by
various intermolecular forces such as hydrogen bonding and mt-1t stacking. This structural
information is fundamental for correlating its molecular architecture with its macroscopic
properties and for the rational design of new materials with tailored functionalities. The
protocols and data presentation formats outlined in this guide represent the standard approach
that would be taken to achieve this goal.

 To cite this document: BenchChem. [Crystal structure analysis of 2-[(p-
Nitrophenyl)azo]acetoacetanilide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156538#crystal-structure-analysis-of-2-p-nitrophenyl-
azo-acetoacetanilide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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